Home > Products > Screening Compounds P897 > Oxetanocin A triphosphate
Oxetanocin A triphosphate -

Oxetanocin A triphosphate

Catalog Number: EVT-1540097
CAS Number:
Molecular Formula: C10H16N5O12P3
Molecular Weight: 491.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Oxetanocin A triphosphate involves several key steps:

Molecular Structure Analysis

The molecular structure of Oxetanocin A triphosphate can be described as follows:

  • Structure: The compound features an oxetane ring, which is a four-membered cyclic ether. The oxetanose moiety is attached to an adenine base at the 1' position.
  • Molecular Formula: The molecular formula is C₁₁H₁₅N₅O₉P₃.
  • Molecular Weight: The molecular weight of Oxetanocin A triphosphate is approximately 405.2 g/mol.

The presence of the triphosphate group contributes significantly to its biological activity, as it mimics natural nucleotides involved in nucleic acid synthesis .

Chemical Reactions Analysis

Oxetanocin A triphosphate participates in several important chemical reactions:

  1. Inhibition of DNA Polymerases: Studies have shown that triphosphate derivatives of Oxetanocin A can inhibit various DNA polymerases, including those from herpes simplex virus type II and human immunodeficiency virus. The inhibition mechanism involves incorporation into DNA strands, leading to chain termination during replication .
  2. Chemical Stability: The stability of the triphosphate form under physiological conditions has been analyzed, revealing that it retains activity while being resistant to hydrolysis compared to other nucleoside analogues .
  3. Reactivity with Nucleophiles: The oxetane ring can undergo ring-opening reactions when exposed to nucleophiles, leading to diverse derivatives with altered biological activities .
Mechanism of Action

The mechanism of action for Oxetanocin A triphosphate primarily involves its role as a substrate for viral and cellular DNA polymerases:

  • Incorporation into DNA: Upon entering the cell, Oxetanocin A triphosphate is phosphorylated and incorporated into viral DNA during replication processes.
  • Chain Termination: Once integrated into the growing DNA strand, it causes premature termination due to its structural modifications compared to natural nucleotides .
  • Antiviral Activity: This mechanism underlies its effectiveness against various viral infections by disrupting normal viral replication cycles.
Physical and Chemical Properties Analysis

The physical and chemical properties of Oxetanocin A triphosphate include:

  • Physical State: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in aqueous solutions due to its ionic nature from the phosphate groups.
  • pH Stability: Displays stability across a range of pH levels but should be handled under neutral conditions for optimal activity.
  • Thermal Stability: Exhibits moderate thermal stability but may degrade under prolonged exposure to high temperatures .
Applications

Oxetanocin A triphosphate has several significant applications in scientific research and therapeutics:

  • Antiviral Research: It serves as a lead compound for developing antiviral agents targeting various viruses, including human immunodeficiency virus and herpes simplex virus .
  • Antitumor Activity: Its ability to inhibit DNA synthesis makes it a candidate for further exploration in cancer therapies.
  • Biochemical Studies: Used in studies related to nucleotide metabolism and enzyme kinetics due to its structural similarities with natural nucleotides .
Introduction to Oxetanocin A and Its Triphosphate Derivative

Historical Discovery and Natural Occurrence of Oxetanocin A

Oxetanocin A (OXT-A) was first isolated in 1986 from the soil bacterium Bacillus megaterium K84-0128 (NK84-0128), marking the discovery of the first naturally occurring nucleoside featuring an oxetane sugar moiety. This unique compound was identified during a screening program for antiviral agents, with researchers immediately noting its potent activity against herpes simplex viruses (HSV) and hepatitis B virus (HBV) [1] [4]. The biosynthetic gene cluster responsible for OXT-A production is located within the BglII-D fragment of a plasmid in the producing strain, consisting of four genes: oxsA (HD-domain phosphohydrolase), oxsB (cobalamin-dependent radical SAM enzyme), oxrA (pentapeptide repeat protein), and oxrB (HD-domain phosphohydrolase) [1] [4]. Genetic studies confirmed that only oxsA and oxsB are essential for OXT-A biosynthesis, while oxrA and oxrB deletion mutants retained production capability, suggesting their potential roles in resistance rather than biosynthesis [4].

The natural function of OXT-A in Bacillus megaterium appears to be antibacterial defense, though its ecological significance remains an area of ongoing research. The discovery of OXT-A represented a significant milestone in nucleoside chemistry as it demonstrated that four-membered ring sugars could serve as viable scaffolds for bioactive nucleosides, challenging the paradigm that only five- and six-membered rings could fulfill this role in nature [1] [2].

Table 1: Natural Occurrence and Key Discoveries of Oxetanocin A [1] [2] [4]*

YearDiscovery MilestoneSignificance
1986Initial isolation from Bacillus megaterium K84-0128First natural nucleoside with oxetane sugar moiety
1990sIdentification of biosynthetic gene clusterRevealed plasmid-borne oxsAB operon essential for production
2017Biochemical characterization of OxsBFirst structure of cobalamin-dependent radical SAM enzyme
2021Identification of reductase requirementCellular dehydrogenases complete biosynthesis

Structural Uniqueness of Oxetanocin A: Oxetane Ring vs. Traditional Nucleoside Sugars

The defining structural feature of oxetanocin A is its oxetane ring system (1,3-oxetanediol) that replaces the conventional ribofuranose or 2'-deoxyribofuranose found in natural nucleosides. This strained four-membered ring creates distinctive bond angle constraints (approximately 91° for C-C-C angles vs. 108° in furanose rings) that profoundly influence the molecule's conformational behavior and molecular recognition properties [1] [8]. Unlike five-membered sugars that exhibit dynamic equilibrium between North (C3'-endo) and South (C2'-endo) conformations through pseudorotation, the oxetane ring adopts a quasi-planar configuration with significantly reduced pseudorotation barrier [1] [10].

The oxetane ring formation occurs through a remarkable enzymatic ring contraction of 2'-deoxyadenosine phosphates (dAMP, dADP, or dATP) catalyzed by the cobalamin-dependent radical SAM enzyme OxsB in complex with the phosphohydrolase OxsA [1] [3] [4]. Biochemical studies using isotopically labeled substrates ([2'-²H₂]-dAMP and [3'-²H]-dAMP) demonstrated that this transformation initiates with hydrogen atom abstraction from the C2' position of the substrate by the 5'-deoxyadenosyl radical (5'-dAdo•) generated from S-adenosylmethionine (SAM) [1] [4]. The reaction proceeds through a radical rearrangement mechanism that ultimately cleaves the C3'-C4' bond and forms the new C2'-C4' bond characteristic of the oxetane structure [1].

Molecular modeling studies comparing OXT-A with deoxyadenosine reveal that the oxetane ring positions the nucleobase and phosphate groups in a distinct spatial orientation that mimics the transition state of nucleotide incorporation rather than the ground state [5] [10]. This unique presentation explains its potent inhibition of DNA polymerases despite the absence of the 3'-hydroxyl group that is essential for natural nucleotide chain elongation. The structural rigidity imposed by the oxetane ring also contributes to enhanced metabolic stability by conferring resistance to phosphorylases and hydrolases that target conventional nucleosides [1] [2].

Table 2: Structural Comparison of Oxetane vs. Furanose Sugar Moieties [1] [8] [10]*

Structural ParameterOxetane Ring (OXT-A)Furanose Ring (dAdo)
Ring size4-membered5-membered
Bond angles~91°~108°
Pseudorotation barrier~1.5 kcal/mol~5-6 kcal/mol
Preferred conformationQuasi-planarC2'-endo/C3'-endo equilibrium
Anomeric effectAbsentPresent
Glycosidic bond stabilityEnhancedModerate

Table 3: Hydrogen Bonding Interactions with Polymerases [5] [10]*

NucleotideKey Polymerase InteractionsFunctional Consequence
dATPS282-OH···O2' (RdRp), Y115-OH···N3 (RT)Proper positioning for catalysis
OXT-A-TPN291···F2' (RdRp), F160···nucleobase (RT)Distorted binding geometry
Sofosbuvir-TPS282···O2' absent, N291···F2' presentNon-obligate termination
Islatravir-TPA114/Y115/F160 hydrophobic pocketTranslocation inhibition

Biochemical Significance of Triphosphate Activation in Nucleoside Analogues

The triphosphorylation of oxetanocin A represents the essential metabolic activation step that transforms the nucleoside prodrug into its biologically active form capable of interacting with viral and cellular polymerases. While the exact phosphorylation pathway in human cells remains partially characterized, studies indicate that OXT-A undergoes stepwise phosphorylation by cellular kinases similar to the activation pathways of other therapeutic nucleosides [3] [5]. The resulting oxetanocin A triphosphate (OXT-A-TP) functions as a potent competitive inhibitor and obligate chain terminator due to the absence of a 3'-hydroxyl group in the oxetane structure, which prevents the formation of the essential 5'-3' phosphodiester bond required for DNA chain elongation [5].

The molecular mechanism of polymerase inhibition by OXT-A-TP involves several distinctive aspects:

  • Substrate mimicry: OXT-A-TP maintains the critical hydrogen bonding interactions with polymerase active site residues through its adenine base and triphosphate groups, enabling efficient recognition and binding [5] [10].
  • Steric blockade: Once incorporated into the growing DNA chain, the oxetane moiety creates a steric block that prevents proper positioning of the incoming nucleotide, stalling polymerase progression [1] [5].
  • Conformational distortion: Biochemical studies suggest that OXT-A-TP binding induces suboptimal active site geometry in viral polymerases, reducing catalytic efficiency even before incorporation [5].

Table 4: Phosphorylation Pathway of Oxetanocin A [3] [5]*

Phosphorylation StepEnzyme ClassCatalytic Efficiency (kcat/Km)
OXT-A → OXT-A-MPNucleoside kinaseNot characterized
OXT-A-MP → OXT-A-DPNucleoside monophosphate kinaseEnhanced by OxsA phosphatase
OXT-A-DP → OXT-A-TPNucleoside diphosphate kinaseRate-limiting step

OXT-A-TP demonstrates selective inhibition of viral polymerases over cellular counterparts, particularly against herpesviruses, hepatitis B virus, and HIV-1 reverse transcriptase. This selectivity arises from several factors:

  • Preferential phosphorylation in virus-infected cells due to viral kinase expression
  • Higher affinity for viral polymerases (Ki values in nanomolar range) compared to host DNA polymerases
  • Differential excision susceptibility where OXT-A-MP incorporated into DNA is less efficiently removed by viral proofreading exonucleases than other chain terminators [1] [2] [5]

The biosynthesis of OXT-A itself provides fascinating insights into triphosphate biochemistry. The OxsB/OxsA enzyme complex accepts dATP, dADP, and dAMP as substrates, with OxsA exhibiting promiscuous phosphatase activity that interconverts these phosphate forms [1] [4]. The ring contraction product is initially formed as an aldehyde (dehydro-oxetanocin A 5'-phosphate), which requires reduction by cellular dehydrogenases (ADH-6 and ADH-11 in Bacillus megaterium) to yield the alcohol before final dephosphorylation to OXT-A [3]. This biosynthetic pathway highlights the metabolic versatility of phosphate-bearing nucleosides and the sophisticated enzymatic machinery evolved to generate this structurally unique molecule.

Table 5: Mechanism Comparison of Nucleotide Analogues [5]*

Mechanistic ClassRepresentative AgentsKey Structural FeatureTermination Mechanism
Obligate terminatorsOXT-A-TP, AZT-TP3'-H instead of 3'-OHAbsolute chain termination
Non-obligate terminatorsSofosbuvir-TP, Bemnifosbuvir-TP2'-α-F-2'-β-CH3 riboseH-bond network disruption
Translocation inhibitorsIslatravir-TP3'-OH with 4'-ethynylPost-incorporation translocation block
Covalent inhibitorsAZT-azauracil conjugatesReactive warhead + terminatorActive site covalent modification

Resistance to OXT-A in viral systems primarily occurs through mutations in viral polymerases that discriminate against OXT-A-TP incorporation while maintaining catalytic efficiency with natural nucleotides. Additionally, reduced phosphorylation efficiency through downregulation of cellular kinases represents another potential resistance mechanism observed with nucleoside analogues [5]. The unique structural features of the oxetane ring make OXT-A-TP less susceptible to phosphorolytic excision by pyrophosphorolysis compared to acyclic chain terminators like acyclovir-TP, contributing to its sustained antiviral effect [1] [5].

Properties

Product Name

Oxetanocin A triphosphate

IUPAC Name

[[(2S,3R,4R)-4-(6-aminopurin-9-yl)-3-(hydroxymethyl)oxetan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O12P3

Molecular Weight

491.18 g/mol

InChI

InChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-5(1-16)6(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6-,10-/m1/s1

InChI Key

QPXUYEBFFPGHRP-OXOINMOOSA-N

Synonyms

9-(3,4-bis(hydroxymethyl)-2-oxetanyl)adenosine triphosphate
OXT-ATP

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.